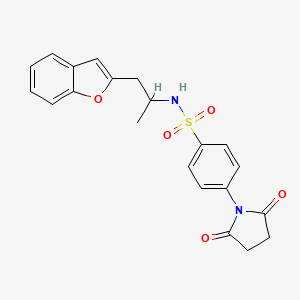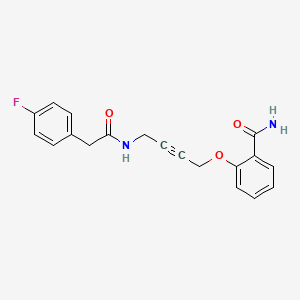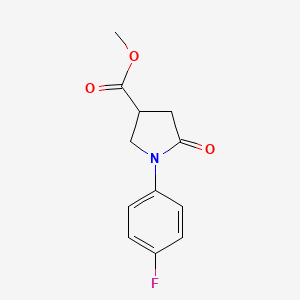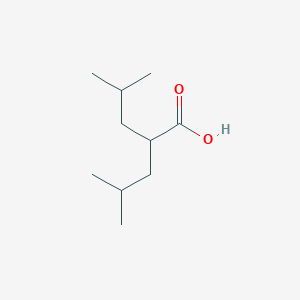
4-Bromo-2,6-naphthyridin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-naphthyridin-1-ol is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 .
Synthesis Analysis
The synthesis of naphthyridines, the class of compounds to which 4-Bromo-2,6-naphthyridin-1-ol belongs, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-naphthyridin-1-ol consists of a naphthyridine core with a bromine atom attached at the 4th position and a hydroxyl group at the 1st position .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Physical And Chemical Properties Analysis
4-Bromo-2,6-naphthyridin-1-ol is a powder with a molecular weight of 225.04 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied. Researchers have explored various synthetic strategies to access these compounds, followed by investigations into their reactivity with electrophilic or nucleophilic reagents. In medicinal chemistry, 1,5-naphthyridines exhibit promising biological activities, making them attractive candidates for drug development. Their potential as antiviral, antibacterial, and anticancer agents has been explored .
Anticancer Properties
Functionalized 1,6-naphthyridines, including derivatives of 4-bromo-2,6-naphthyridin-1-ol, have shown specific anticancer activity. Researchers have modified the core structure to enhance selectivity and efficacy. For instance, (phenoxy-aryl)urea-appended 1,6-naphthyridines act as sex hormone regulatory agents, while N-arylated/chromone/acid-appended 1,6-naphthyridines exhibit anti-HIV activity .
Metal Complexes and Catalysis
1,5-Naphthyridines can form stable metal complexes, which find applications in catalysis. These complexes serve as catalysts for various organic transformations, including cross-coupling reactions, oxidation, and reduction processes. Researchers have explored their potential in asymmetric synthesis and green chemistry .
Fluorescent Probes and Imaging Agents
Certain 1,5-naphthyridines exhibit fluorescence properties. Researchers have functionalized these molecules to create fluorescent probes for cellular imaging. Their ability to selectively bind to specific targets makes them valuable tools in bioimaging and diagnostics .
Agrochemicals
The unique structural features of 1,5-naphthyridines have led to investigations into their potential as agrochemicals. These compounds may serve as herbicides, fungicides, or insecticides. Researchers continue to explore their efficacy and safety profiles in crop protection .
Coordination Chemistry
Due to the presence of nitrogen atoms, 1,5-naphthyridines readily form coordination complexes with transition metals. These complexes have applications in materials science, catalysis, and supramolecular chemistry. Researchers study their electronic properties and reactivity in various coordination environments .
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2H-2,6-naphthyridin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-11-8(12)5-1-2-10-3-6(5)7/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECQDGSPZMWDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-naphthyridin-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2522185.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2522186.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)
![1-[(2,5-Dimethylphenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2522192.png)